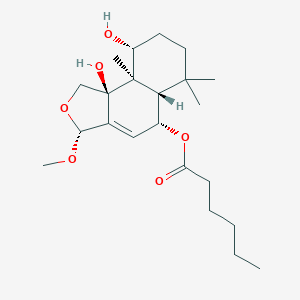

Nanangenine H

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H36O6 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

[(3R,5R,5aS,9R,9aR,9bS)-9,9b-dihydroxy-3-methoxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-5-yl] hexanoate |

InChI |

InChI=1S/C22H36O6/c1-6-7-8-9-17(24)28-15-12-14-19(26-5)27-13-22(14,25)21(4)16(23)10-11-20(2,3)18(15)21/h12,15-16,18-19,23,25H,6-11,13H2,1-5H3/t15-,16-,18+,19-,21+,22-/m1/s1 |

InChI Key |

XPKRYPSOFXPZSA-RPVUOXGTSA-N |

Isomeric SMILES |

CCCCCC(=O)O[C@@H]1C=C2[C@@H](OC[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O)OC |

Canonical SMILES |

CCCCCC(=O)OC1C=C2C(OCC2(C3(C1C(CCC3O)(C)C)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Nanangenine H: A Comprehensive Technical Analysis

Introduction

Nanangenine H is a naturally occurring drimane sesquiterpenoid isolated from the Australian fungus, Aspergillus nanangensis.[1] As a member of the nanangenine family of metabolites, its chemical architecture is characterized by a bicyclic drimane core.[1] This document provides a detailed overview of the chemical structure, spectroscopic properties, and biological context of this compound, intended for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis.[1] It is identified as a drimane sesquiterpenoid, a class of C15 natural products derived from a pentamethyl-trans-decalin skeleton.[2]

Molecular Formula: C₂₂H₃₆O₆

Chemical Structure:

(A 2D chemical structure image of this compound would be placed here in a final document)

Spectroscopic Data

The structural assignment of this compound is supported by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The key data are summarized below.

High-Resolution Mass Spectrometry (HRMS)

The HRMS data provides the exact mass of the molecule, which is crucial for determining its elemental composition.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 397.2585 | 397.2581 |

| [M+Na]⁺ | 419.2404 | 419.2400 |

Data acquired via HRESI(+)-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 39.4 | 1.03, m; 1.55, m |

| 2 | 18.3 | 1.44, m |

| 3 | 42.1 | 1.38, m |

| 4 | 33.5 | - |

| 5 | 55.6 | 1.25, dd (11.6, 2.1) |

| 6 | 76.5 | 5.29, d (2.1) |

| 7 | 121.2 | 5.48, d (2.1) |

| 8 | 141.0 | - |

| 9 | 73.1 | - |

| 10 | 38.8 | - |

| 11 | 67.5 | 3.42, d (11.8); 3.63, d (11.8) |

| 12 | 28.1 | 1.48, m; 1.70, m |

| 13 | 33.5 | 0.86, s |

| 14 | 21.6 | 0.83, s |

| 15 | 14.5 | 0.89, s |

| 1' | 173.8 | - |

| 2' | 34.7 | 2.22, t (7.5) |

| 3' | 24.8 | 1.57, m |

| 4' | 31.4 | 1.29, m |

| 5' | 22.4 | 1.29, m |

| 6' | 14.0 | 0.88, t (7.2) |

NMR data recorded in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C.

Experimental Protocols

Fungal Cultivation and Extraction

Aspergillus nanangensis was cultured on solid rice medium. The general procedure is as follows:

-

Medium Preparation: Autoclaved rice (100 g) with Milli-Q water (100 mL) in 500 mL Erlenmeyer flasks.

-

Inoculation: Each flask was inoculated with a spore suspension of A. nanangensis.

-

Incubation: The cultures were incubated at 25 °C for 21 days.

-

Extraction: The fungal culture was extracted with ethyl acetate. The solvent was then evaporated under reduced pressure to yield a crude extract.

Isolation of this compound

This compound was purified from the crude extract using high-performance liquid chromatography (HPLC).

-

Initial Fractionation: The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel.

-

HPLC Purification: Fractions containing nanangenines were further purified by reversed-phase preparative HPLC.

-

Column: C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 9.4 × 250 mm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at 210 nm.

-

This compound was isolated as a white amorphous solid.

-

Structure Elucidation

The structure of this compound was determined by a combination of spectroscopic techniques:

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a 600 MHz spectrometer.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the molecular formula.

Biological Activity

The nanangenine family of compounds, including this compound, were evaluated for their in vitro biological activities against a panel of bacteria, fungi, and mammalian cell lines.[1] this compound exhibited low levels of cytotoxicity against the four mammalian cell lines tested.[1]

Biosynthetic Pathway

This compound, as a drimane sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes. The proposed biosynthetic pathway involves several key enzymatic steps.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a drimane sesquiterpenoid produced by the fungus Aspergillus nanangensis. Its structure has been rigorously characterized by modern spectroscopic methods. While exhibiting low cytotoxicity in preliminary assays, the unique chemical scaffold of this compound and other members of its family may warrant further investigation for other biological activities. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to produce novel drimane derivatives.

References

- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

Nanangenine H: A Technical Whitepaper on its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine H is a drimane sesquiterpenoid, a class of natural products known for their diverse biological activities. It was first identified as part of the "nanangenine" family of metabolites produced by a novel Australian fungus, Aspergillus nanangensis. This technical guide provides a comprehensive overview of the discovery, origin, and physicochemical properties of this compound. It includes detailed experimental protocols for its isolation and characterization, presents available quantitative data in a structured format, and features a visualization of the experimental workflow. While extensive biological activity data for this compound is not yet available, this document summarizes the known information and the broader context of the biological potential of related drimane sesquiterpenoids.

Discovery and Origin

This compound was discovered during a chemotaxonomic investigation of a previously undescribed Australian fungus, Aspergillus nanangensis.[1] This novel fungal strain was isolated from a soil sample collected in the South Burnett region of Queensland, near the town of Nanango.[1] A. nanangensis is distinguished by its production of terpenoids as the dominant class of secondary metabolites.[1]

This compound is one of ten related drimane sesquiterpenoids isolated from the fungus, collectively named nanangenines.[1] It is considered a putative biosynthetic intermediate within this family of compounds.[1] The discovery of this unique family of compounds from a new fungal species highlights the potential of exploring novel microorganisms for the discovery of new bioactive molecules.

Physicochemical Properties

The structure of this compound was elucidated through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), in conjunction with single-crystal X-ray diffraction studies of related nanangenine analogues.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₆O₆ | [4] |

| Formal Name | 9,9b-dihydroxy-3-methoxy-6,6,9a-trimethyl-1,3R,5R,5aS,6,7,8,9R,9aR,9bS-decahydronaphtho[1,2-c]furan-5-yl hexanoate | [4] |

| Appearance | White powder | [1] |

| Optical Rotation | [α]D24 −270 (c 0.13, MeOH) | [1] |

| HRMS-ESI(+) | [M – H₂O + H]⁺ calcd. for C₂₂H₃₅O₅⁺ | [1] |

| UV (MeCN) λmax (log ε) | 200 (3.98) nm | [1] |

| Origin | Fungus / Aspergillus nanangensis | [4] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of the nanangenine family, including this compound.[1]

Fungal Cultivation and Metabolite Extraction

-

Aspergillus nanangensis Cultivation: The fungus was cultivated on solid jasmine rice and pearl barley media for 21 days to achieve confluent mycelial growth.[1]

-

Extraction: The grain cultures were extracted with acetone. The resulting aqueous residue was then partitioned with ethyl acetate (EtOAc).[1]

-

Defatting: The EtOAc extract was defatted with hexane to yield an enriched extract of non-polar secondary metabolites.[1]

Isolation and Purification of this compound

-

Initial Fractionation: The crude extract was subjected to initial fractionation using silica gel chromatography.[1]

-

Preparative HPLC: Subfractions containing the nanangenines were further purified by preparative High-Performance Liquid Chromatography (HPLC) using a Hypersil C18 column with an isocratic mobile phase of 80% MeCN/H₂O containing 0.01% TFA at a flow rate of 60 mL min⁻¹.[1] this compound was isolated from these purification steps.

Spectroscopic Analysis

-

Optical Rotation: Measured in MeOH on a Perkin-Elmer Model 341 polarimeter or a Jasco P-1010 polarimeter.[1]

-

UV-Vis Spectroscopy: Acquired in MeCN on a Varian Cary 4000 spectrophotometer or a Jasco V-760 spectrophotometer.[1]

-

NMR Spectroscopy: 1D and 2D NMR spectra were acquired for structure elucidation.

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI(+)) was used to determine the molecular formula.[1]

Biological Activity

The nanangenine family of compounds, including this compound, were assayed for in vitro activity against bacteria, fungi, and mammalian cell lines.[1] this compound, along with nanangenines B, E, F, and G, exhibited low levels of cytotoxicity against four tested mammalian cell lines.[1] Specific quantitative data, such as IC₅₀ values, for this compound have not been reported in the primary literature.

Drimane sesquiterpenoids isolated from other Aspergillus species have demonstrated a range of biological activities, including anti-inflammatory and antiviral properties, as well as cytotoxicity against various mammalian cell lines.[1] This suggests that this compound and its analogues could be of interest for further biological screening and drug discovery efforts.

Signaling Pathways

Currently, there is no published data on the specific signaling pathways modulated by this compound. Given the limited biological data, its mechanism of action remains to be elucidated. Future research will be necessary to determine the molecular targets and cellular pathways affected by this compound.

Conclusion

This compound is a structurally interesting drimane sesquiterpenoid originating from the novel Australian fungus Aspergillus nanangensis. Its discovery underscores the value of exploring unique ecological niches for novel natural products. While preliminary biological screening has been conducted, further in-depth studies are required to fully characterize its biological activity profile and potential therapeutic applications. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into this compound and the broader family of nanangenine compounds.

References

- 1. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 3. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

An In-depth Technical Guide to the Secondary Metabolites of Aspergillus nanangensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus nanangensis, a filamentous fungus, has emerged as a producer of novel secondary metabolites with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the currently identified secondary metabolites from this species, with a focus on the nanangelenin and nanangenine classes of compounds. The document details their biosynthesis, available quantitative data, and generalized experimental protocols for their isolation and characterization.

Identified Secondary Metabolites

Aspergillus nanangensis is known to produce two primary families of secondary metabolites: the benzazepine alkaloid nanangelenins and the sesquiterpenoid nanangenines. The biosynthetic pathway for the nanangelenins has been elucidated through the heterologous expression of the responsible gene cluster in Aspergillus nidulans.

Data Presentation: Nanangelenin Series

The following table summarizes the identified nanangelenin compounds and their biosynthetic intermediates.

| Compound Name | Molecular Formula | Key Structural Features | Role |

| Nanangelenin A | C₂₅H₂₇N₃O₅ | Unprecedented 3,4-dihydro-1-benzazepine-2,5-dione-N-prenyl-N-acetoxy-anthranilamide scaffold[1][2][3] | Final Product |

| Nanangelenin B | Not specified | Dipeptide of anthranilic acid and L-kynurenine | Biosynthetic Intermediate[1][2][3] |

| Nanangelenin C | Not specified | Not specified | Biosynthetic Intermediate[1][2][3] |

| Nanangelenin D | Not specified | Not specified | Biosynthetic Intermediate[1][2][3] |

| Nanangelenin E | Not specified | Not specified | Biosynthetic Intermediate[1][2][3] |

| Nanangelenin F | Not specified | Not specified | Biosynthetic Intermediate[1][2][3] |

Data Presentation: Nanangenine Series

While the nanangenines have been identified as a distinct class of sesquiterpenoid secondary metabolites from A. nanangensis, detailed structural and quantitative data for individual compounds are not yet widely available in the reviewed literature.

Biosynthesis of Nanangelenins

The biosynthesis of nanangelenin A is governed by the "nan" gene cluster, which encodes a series of enzymes responsible for its assembly from primary metabolic precursors. The core of this pathway is a nonribosomal peptide synthetase (NRPS), NanA.

Experimental Protocols: Elucidation of the Nanangelenin Biosynthetic Pathway

The biosynthetic pathway for nanangelenins was elucidated using heterologous expression of the nan gene cluster from Aspergillus nanangensis in the model organism Aspergillus nidulans. This technique allows for the functional characterization of the biosynthetic genes in a controlled genetic background.

-

Gene Cluster Identification: The putative nan gene cluster was identified through genomic and retrobiosynthetic analyses of A. nanangensis[1][2][3].

-

Heterologous Host: A well-characterized strain of Aspergillus nidulans was used as the heterologous host for expressing the nan genes.

-

Gene Expression: The genes from the nan cluster were introduced into A. nidulans for expression.

-

Metabolite Analysis: The culture extracts of the transformed A. nidulans were analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the produced metabolites.

-

Pathway Reconstruction: By expressing different combinations of the nan genes, the role of each enzyme in the biosynthetic pathway was determined, leading to the identification of intermediates (Nanangelenins B-F) and the final product (Nanangelenin A)[1][2][3].

Visualization of the Nanangelenin Biosynthetic Pathway

References

- 1. scispace.com [scispace.com]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. Item - Biosynthesis of a New Benzazepine Alkaloid Nanangelenin A from Aspergillus nanangensis Involves an Unusual lâKynurenine-Incorporating NRPS Catalyzing Regioselective Lactamization - figshare - Figshare [figshare.com]

The Biosynthetic Pathway of Nanangenine H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine H, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, belongs to a class of natural products with significant biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the well-characterized biosynthesis of related drimane sesquiterpenoids in other Aspergillus species. The pathway commences with the cyclization of farnesyl pyrophosphate (FPP) to form the characteristic drimane scaffold, followed by a series of oxidative modifications. This guide details the key enzymatic steps, presents available quantitative data from analogous pathways, outlines relevant experimental protocols, and provides visual representations of the biosynthetic logic.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow a conserved pathway for drimane sesquiterpenoids found in fungi. The pathway can be divided into two main stages: the formation of the drimane skeleton and the subsequent oxidative modifications.

Stage 1: Formation of the Drimane Skeleton

The biosynthesis is initiated from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway. A key enzyme, a terpene cyclase (drimenol synthase) , catalyzes the complex cyclization of the linear FPP molecule into the bicyclic drimane scaffold, yielding the intermediate drimenol .[1][2][3]

Stage 2: Oxidative Modifications

Following the formation of drimenol, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s) . These enzymes are responsible for introducing hydroxyl groups and other oxidative functionalities to the drimane core.[1][2] In the proposed pathway for this compound, these modifications are crucial for the formation of the specific oxygenation pattern observed in its structure. The exact sequence of these oxidative steps is yet to be fully elucidated for this compound itself, but studies on related compounds suggest a stepwise process.

A diagram of the proposed biosynthetic pathway is presented below:

Quantitative Data

While specific enzyme kinetic data for the biosynthetic pathway of this compound is not yet available, the following table summarizes representative kinetic parameters for analogous enzymes involved in fungal drimane and other sesquiterpenoid biosynthesis. This data provides a valuable reference for researchers in this field.

| Enzyme Class | Representative Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/mg/h) | Reference |

| Terpene Cyclase | FgTRI5 (Trichodiene Synthase) | Fusarium graminearum | FPP | 0.25 | 0.11 | - | [4] |

| Cytochrome P450 | CYP51 | Candida krusei | Lanosterol | 15 | - | 1.2 | [5] |

| Methionine Synthase | MetE | Aspergillus sojae | 5-methyl-THF | 6.8 | 0.056 | - | [6][7] |

Note: The data presented are for enzymes involved in analogous biosynthetic pathways and should be considered as approximations for the enzymes in the this compound pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification of the Biosynthetic Gene Cluster (BGC)

A putative biosynthetic gene cluster for nanangenines has been identified in A. nanangensis.[8] The general workflow for identifying such a cluster is as follows:

Protocol:

-

Genome Sequencing: Sequence the genome of Aspergillus nanangensis using a combination of long-read and short-read sequencing technologies.

-

Bioinformatic Analysis:

-

Assemble the genome and perform gene prediction.

-

Use bioinformatics tools like antiSMASH to identify putative secondary metabolite BGCs.

-

Perform BLAST searches using known drimane sesquiterpenoid biosynthetic genes (e.g., drimenol synthase) as queries to locate the candidate BGC.

-

-

Gene Deletion:

-

Generate targeted gene deletion mutants for the candidate genes within the BGC using CRISPR/Cas9-based methods.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under conditions conducive to nanangenine production.

-

Extract the secondary metabolites and analyze the profiles using HPLC and LC-MS to confirm the loss of this compound production in the mutants.

-

Heterologous Expression and Purification of Biosynthetic Enzymes

Protocol for Terpene Cyclase (Drimenol Synthase):

-

Gene Cloning: Amplify the coding sequence of the putative drimenol synthase gene from A. nanangensis cDNA and clone it into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.

-

Heterologous Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the cells at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (0.1-1 mM) and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and centrifuge to remove cell debris.

-

Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.

-

Further purify the protein using size-exclusion chromatography if necessary.

-

Confirm the purity and size of the protein by SDS-PAGE.

-

In Vitro Enzyme Assays

Protocol for Drimenol Synthase Activity Assay:

-

Reaction Setup: Prepare a reaction mixture containing the purified drimenol synthase, the substrate FPP, and a suitable buffer with MgCl2 as a cofactor.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the sesquiterpenoid products with an organic solvent (e.g., ethyl acetate or hexane).

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify drimenol based on its mass spectrum and retention time compared to an authentic standard.

Protocol for Cytochrome P450 Activity Assay:

-

Reconstituted System: For in vitro assays, P450 enzymes typically require a redox partner, such as a cytochrome P450 reductase (CPR). Co-express and purify both the P450 and its cognate CPR.

-

Reaction Setup: Prepare a reaction mixture containing the purified P450, CPR, the substrate (e.g., drimenol), and an NADPH-regenerating system in a suitable buffer.

-

Incubation and Analysis: Follow similar incubation, extraction, and analysis steps as for the drimenol synthase assay, using LC-MS to detect the hydroxylated products.

Signaling Pathways and Logical Relationships

The regulation of secondary metabolite biosynthesis in fungi is complex and often involves global regulators that respond to environmental cues. While the specific regulatory network for this compound is unknown, a general representation of the logical relationship from gene to metabolite is depicted below.

Conclusion and Future Directions

This technical guide has outlined the proposed biosynthetic pathway of this compound, leveraging knowledge from closely related fungal drimane sesquiterpenoids. The core enzymatic machinery likely involves a drimenol synthase and a suite of cytochrome P450 monooxygenases. While a putative biosynthetic gene cluster has been identified, further experimental validation is required to definitively establish the function of each gene product. Future research should focus on the heterologous expression and biochemical characterization of the enzymes from A. nanangensis to determine their precise roles, substrate specificities, and kinetic parameters. Such studies will not only provide a complete picture of this compound biosynthesis but also pave the way for the engineered production of this and other potentially valuable drimane sesquiterpenoids.

References

- 1. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Fungal Drimane-Type Sesquiterpene Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Diversity and Biosynthesis of Drimane-Type Sesquiterpenes in the Fungal Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Nanangenine H: A Drimane Sesquiterpenoid from Aspergillus nanangensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nanangenine H, a drimane sesquiterpenoid fungal metabolite. It covers its chemical properties, and biosynthetic origins, and details the experimental procedures for its isolation and characterization, designed to support further research and development efforts.

Core Molecular Data

This compound is a natural product isolated from the fungus Aspergillus nanangensis. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆O₆ | [1] |

| Formula Weight | 396.5 g/mol | [1] |

Physicochemical and Spectroscopic Data

The following table outlines key physicochemical and spectroscopic data for this compound, as reported in the primary literature.

| Parameter | Value | Conditions |

| Appearance | White powder | - |

| Optical Rotation | [α]D²⁴ -270 | (c 0.13, MeOH) |

| UV-Vis (λmax) | 200 nm | (MeCN), log ε 3.98 |

| HRMS-ESI(+) | [M – H₂O + H]⁺ calcd. for C₂₂H₃₅O₅⁺ | - |

Biosynthesis of Nanangenines

The production of this compound is linked to a putative biosynthetic gene cluster in Aspergillus nanangensis. The proposed pathway involves a haloacid dehalogenase-like (HAD-like) terpene cyclase, AncC, which is believed to cyclize farnesyl pyrophosphate (FPP) into the drimane-type sesquiterpene, (+)-albicanol.[2] Subsequent enzymatic modifications, including oxidations and acylations, are thought to yield the various nanangenine compounds, including this compound.

The following diagram illustrates a simplified, putative biosynthetic pathway for the nanangenine core structure.

Caption: Putative biosynthetic pathway of this compound from FPP.

Experimental Protocols

The following methodologies are based on the experimental procedures described for the isolation and characterization of nanangenines.[1]

Fungal Cultivation and Extraction

-

Cultivation: Aspergillus nanangensis was cultivated on solid substrates such as jasmine rice and pearl barley for 21 days to achieve confluent mycelial growth.[1]

-

Extraction: The grain cultures were extracted with acetone. The resulting aqueous residue was then partitioned with ethyl acetate (EtOAc) and subsequently defatted with hexane to yield an enriched extract of non-polar secondary metabolites.[1]

The general workflow for the extraction of nanangenines is depicted below.

Caption: General workflow for the extraction of nanangenines.

Spectroscopic Analysis

-

Optical Rotation: Measured using a Perkin-Elmer Model 341 polarimeter or a Jasco P-1010 polarimeter.[1]

-

UV-Vis Spectroscopy: Acquired on a Varian Cary 4000 spectrophotometer or a Jasco V-760 spectrophotometer.[1]

-

High-Resolution Mass Spectrometry (HRMS): High-resolution positive electrospray ionization mass spectrometry (HRESI(+)MS) was used to determine the molecular formula.[1]

Biological Activity

In the initial study, this compound, along with several other nanangenine compounds, was assayed for in vitro activity against a panel of bacteria, fungi, and mammalian cell lines. Notably, this compound was reported to be inactive in all of the assays performed, with activity tested up to 100 μg/mL.[1] This suggests that specific structural features, potentially the acylation at the 6-OH position present in other active nanangenines, are important for biological activity.[1] The broader class of drimane sesquiterpenoids has been shown to exhibit various biological activities, including anti-inflammatory and cytotoxic effects.[1][3]

References

Physical and chemical properties of Nanangenine H

This technical guide provides a comprehensive overview of the physical and chemical properties, isolation, and biosynthetic pathway of Nanangenine H, a drimane sesquiterpenoid metabolite. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.

Core Properties of this compound

This compound is a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis. It is considered a putative biosynthetic intermediate in the nanangenine metabolic pathway.

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below. This data is critical for its identification, characterization, and further chemical modification.

| Property | Value |

| Appearance | White powder |

| Molecular Formula | C₂₂H₃₆O₆ |

| Formula Weight | 396.5 g/mol |

| Optical Rotation | [α]D²⁴ -270 (c 0.13, MeOH) |

| UV Absorption (MeCN) | λmax (log ε) 200 (3.98) nm |

| Mass Spectrometry | HRMS–ESI (+, m/z): [M – H₂O + H]⁺ calcd. for C₂₂H₃₅O₅⁺, 379.2479; found, 379.2474 |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years |

| SMILES | CC1(C)CC--INVALID-LINK--[C@@]2(C)[C@@]1([H])--INVALID-LINK--C=C3[C@]2(O)CO[C@H]3OC |

| InChI Key | XPKRYPSOFXPZSA-RPVUOXGTSA-N |

Experimental Protocols

The following sections detail the methodologies for the cultivation of Aspergillus nanangensis and the subsequent isolation and characterization of this compound.

Fungal Cultivation and Metabolite Production

-

Organism: Aspergillus nanangensis (MST-FP2251)

-

Cultivation Medium: Jasmine rice or pearl barley grains.

-

Procedure:

-

The fungal strain is cultivated on jasmine rice and pearl barley for 21 days.

-

This period of growth results in confluent and thick mycelial coverage of the grain substrate, optimal for secondary metabolite production.

-

Extraction and Isolation of this compound

-

Extraction:

-

The grain cultures are extracted with acetone.

-

The resulting aqueous residue is partitioned with ethyl acetate (EtOAc).

-

The EtOAc extract is then defatted with hexane to yield an enriched extract of non-polar secondary metabolites.

-

-

Purification:

-

The enriched extract is fractionated by reversed-phase preparative High-Performance Liquid Chromatography (HPLC).

-

This purification process yields ten drimane metabolites, including this compound, which is identified as a putative biosynthetic intermediate.

-

Spectroscopic Analysis

-

General: UV spectra were acquired using a diode array detector. Optical rotations were measured on a polarimeter.

-

NMR Spectroscopy: NMR spectra were recorded on a 600 MHz spectrometer with a cryoprobe. Chemical shifts (δ) are reported in ppm, referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution electrospray ionisation mass spectrometry (HRESI(+)MS) was performed on a time-of-flight (TOF) mass spectrometer.

Biosynthetic Pathway

The nanangenines are drimane sesquiterpenoids derived from a C₁₅ pentamethyl-trans-decalin skeleton. The proposed biosynthetic pathway involves a series of enzymatic modifications of the initial drimane core. A putative biosynthetic gene cluster responsible for nanangenine production has been identified in Aspergillus nanangensis.

Unveiling the Biological Profile of Nanangenine H: A Technical Overview

For Immediate Release

[CITY, State] – [Date] – Nanangenine H, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, exhibits a low level of biological activity based on initial cytotoxic screenings. This technical guide provides a comprehensive analysis of the available data on this compound, including its limited cytotoxic profile and the detailed experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the bioactivity of novel fungal metabolites.

Introduction to this compound

This compound is a member of a family of ten drimane sesquiterpenoids (nanangenines 1–10) discovered in a previously undescribed Australian fungus, Aspergillus nanangensis. The structures of these compounds, including this compound (designated as compound 10 in the primary literature), were elucidated through detailed spectroscopic analysis. As part of the initial investigation into their biological potential, the nanangenines were subjected to a panel of in vitro bioassays.

Biological Activity of this compound

Initial biological screening of this compound involved assessing its cytotoxic effects against a panel of four mammalian cell lines. The results indicated that this compound possesses low levels of cytotoxicity against these cells.

Quantitative Data

In the primary study, specific quantitative data, such as IC50 values, for the cytotoxicity of this compound were not provided due to its low activity. The compound was qualitatively described as having "low levels of cytotoxicity"[1]. For context, other compounds within the nanangenine family demonstrated more significant cytotoxic effects, and their corresponding IC50 values were reported.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Activity | IC50 (µM) |

| This compound (10) | NCI-H460 (Human large cell lung carcinoma) | Low Cytotoxicity | Not Reported |

| A2780 (Human ovarian carcinoma) | Low Cytotoxicity | Not Reported | |

| U87MG (Human glioblastoma-astrocytoma) | Low Cytotoxicity | Not Reported | |

| MCR-5 (Human fetal lung fibroblast) | Low Cytotoxicity | Not Reported | |

| Nanangenine C (3) | NCI-H460 | Cytotoxic | 10 |

| Nanangenine E (7) | NCI-H460 | Cytotoxic | 10 |

| Isonanangenine D (6) | NCI-H460 | Cytotoxic | 25 |

Data for this compound is qualitative as reported in the source literature. Data for other nanangenines is provided for comparative purposes.

Experimental Protocols

The assessment of this compound's biological activity was conducted using a standardized cytotoxicity assay. The following is a detailed methodology for the key experiment cited.

Cytotoxicity Assay against Mammalian Cell Lines

Objective: To determine the cytotoxic effects of this compound on human cancer and normal cell lines.

Materials:

-

Cell Lines:

-

NCI-H460 (Human large cell lung carcinoma)

-

A2780 (Human ovarian carcinoma)

-

U87MG (Human glioblastoma-astrocytoma)

-

MCR-5 (Human fetal lung fibroblast)

-

-

Reagents:

-

Alamar Blue

-

Test compounds (dissolved in DMSO)

-

Appropriate cell culture medium and supplements

-

-

Apparatus:

-

96-well microplates

-

Multichannel pipette

-

Plate reader (for fluorescence measurement)

-

Procedure:

-

Cell Seeding: Cells were seeded into 96-well microplates at a density of 2,500 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Addition: Test compounds, including this compound, were added to the wells at various concentrations.

-

Incubation: The plates were incubated for 48 hours.

-

Alamar Blue Addition: 20 µL of Alamar Blue was added to each well.

-

Final Incubation: The plates were incubated for a further 5 hours.

-

Fluorescence Measurement: The fluorescence was measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: The results were expressed as the concentration of the compound that inhibited cell growth by 50% (IC50), where applicable. For compounds with low activity, a qualitative assessment was made.

Signaling Pathways

Currently, there is no direct evidence linking this compound to any specific signaling pathways. Its low cytotoxicity suggests that it is unlikely to be a potent modulator of critical cellular signaling cascades. However, it is noteworthy that other drimane sesquiterpenoids, such as polygodial and isotadeonal, have been reported to inhibit the NF-κB signaling pathway. This could be a potential area of investigation for drimane sesquiterpenoids as a class of compounds.

Conclusion

This compound, a drimane sesquiterpenoid from Aspergillus nanangensis, demonstrates low cytotoxic activity against the tested mammalian cell lines. While quantitative data on its biological activity is limited, the detailed experimental protocols for its initial screening provide a foundation for further investigation. Future research could explore its potential effects in other biological assays or its synergistic activities with other compounds. The established link between other drimane sesquiterpenoids and the NF-κB pathway may offer a starting point for broader investigations into the mechanisms of action for this class of natural products.

References

Nanangenine H mechanism of action hypotheses

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of Nanangenine H

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune system. Upon activation by a wide range of stimuli, the NLRP3 inflammasome orchestrates the maturation and secretion of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Given its central role in sterile inflammation, the NLRP3 inflammasome has emerged as a high-priority target for therapeutic intervention in conditions such as gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders.

This compound is a novel small molecule compound under investigation for its potent anti-inflammatory properties. This document outlines the hypothesized mechanism of action of this compound as a direct inhibitor of NLRP3 inflammasome assembly and activation. We present a series of key experiments, quantitative data, and detailed protocols that form the basis of this hypothesis.

Hypothesized Mechanism of Action: Inhibition of NLRP3-NEK7 Interaction

The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The activation step involves the assembly of the core components: NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. A critical event in this assembly is the interaction between NLRP3 and the serine/threonine kinase NEK7, which is essential for the formation of a functional inflammasome complex.

We hypothesize that This compound directly binds to a pocket at the interface of the NLRP3 and NEK7 proteins, sterically hindering their association. This disruption prevents the conformational changes required for NLRP3 oligomerization, thereby inhibiting ASC polymerization and subsequent caspase-1 activation.

Figure 1: Hypothesized site of action for this compound on the NLRP3 inflammasome signaling pathway.

Experimental Evidence

To substantiate the proposed mechanism of action, a series of biochemical and cell-based assays were designed and executed. The following sections summarize the key findings.

Inhibition of Inflammasome-Mediated Cytokine Release

The primary functional consequence of NLRP3 inflammasome inhibition is the suppression of IL-1β secretion. To test the efficacy of this compound, lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) were stimulated with the NLRP3 activator Nigericin in the presence of varying concentrations of the compound.

Table 1: Effect of this compound on IL-1β Secretion in BMDMs

| This compound (nM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |

| 0 (Vehicle) | 1542 ± 85 | 0% |

| 1 | 1388 ± 72 | 10% |

| 10 | 910 ± 55 | 41% |

| 100 | 231 ± 31 | 85% |

| 1000 | 46 ± 15 | 97% |

| 10000 | 39 ± 11 | 97.5% |

The results clearly demonstrate a dose-dependent inhibition of IL-1β release, with a calculated IC₅₀ value of 28.5 nM . This potent activity in a cellular context confirms that this compound effectively blocks the NLRP3 signaling cascade.

Disruption of ASC Oligomerization

A hallmark of inflammasome activation is the polymerization of the adaptor protein ASC into a large signaling platform known as the "ASC speck".[1][2] We investigated whether this compound could prevent this crucial assembly step.

Table 2: Quantification of ASC Speck Formation

| Treatment Condition | % of Cells with ASC Specks ± SD |

| Unstimulated | 1.2 ± 0.4 |

| LPS + Nigericin (Vehicle) | 35.8 ± 3.1 |

| LPS + Nigericin + this compound (100 nM) | 4.5 ± 1.1 |

Treatment with this compound profoundly reduced the percentage of cells forming ASC specks upon stimulation, indicating that the compound acts upstream of ASC polymerization.

Figure 2: Experimental workflow for the visualization and quantification of ASC speck formation.

Co-Immunoprecipitation Shows Disruption of NLRP3-NEK7 Interaction

To directly test the central hypothesis, we performed a co-immunoprecipitation (Co-IP) experiment.[3] Lysates from stimulated macrophages were subjected to immunoprecipitation with an anti-NLRP3 antibody, followed by Western blotting to detect the presence of co-precipitated NEK7.

Table 3: Densitometry Analysis of Co-Immunoprecipitated NEK7

| Treatment Condition | Input NEK7 (Relative Units) | IP: NLRP3\nWB: NEK7 (Relative Units) |

| Unstimulated | 1.00 | 0.12 |

| LPS + Nigericin (Vehicle) | 1.05 | 0.91 |

| LPS + Nigericin + this compound (100 nM) | 0.98 | 0.23 |

The data shows a strong interaction between NLRP3 and NEK7 upon stimulation with LPS and Nigericin. Crucially, pre-treatment with this compound significantly reduced the amount of NEK7 that co-precipitated with NLRP3, providing direct evidence that the compound disrupts the formation of this essential complex.

Figure 3: Logical framework illustrating how experimental evidence supports the proposed mechanism of action.

Detailed Experimental Protocols

Protocol 1: ASC Oligomerization and Visualization

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are seeded at a density of 2.5 x 10⁵ cells/well onto glass coverslips in a 24-well plate and allowed to adhere overnight.

-

Priming: Cells are primed with 1 µg/mL LPS in Opti-MEM for 2 hours at 37°C.

-

Treatment: The media is replaced with fresh Opti-MEM containing either vehicle (0.1% DMSO) or this compound (100 nM). Cells are incubated for 30 minutes.

-

Stimulation: Nigericin is added to a final concentration of 5 µM and incubated for 45 minutes at 37°C.

-

Fixation: Cells are washed once with PBS and then fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are washed three times with PBS and permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: After washing, cells are blocked with 3% BSA in PBS for 1 hour. Coverslips are then incubated with a primary antibody against ASC (1:500 dilution) overnight at 4°C. The following day, after washing, they are incubated with an Alexa Fluor-conjugated secondary antibody (1:1000) and DAPI (1 µg/mL) for 1 hour at room temperature in the dark.

-

Imaging: Coverslips are mounted onto glass slides and imaged using a confocal fluorescence microscope. At least 10 random fields of view are captured per condition.

-

Quantification: The percentage of cells containing a distinct, single, large ASC speck is determined by counting at least 300 cells per condition.

Protocol 2: Co-Immunoprecipitation of NLRP3 and NEK7

-

Cell Culture and Treatment: BMDMs are seeded in 10 cm dishes (1 x 10⁷ cells/dish). Cells are primed and treated with this compound as described above, followed by stimulation with 5 µM Nigericin for 45 minutes.

-

Lysis: Cells are washed with ice-cold PBS and lysed on ice for 30 minutes in Co-IP Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Clarification: Lysates are scraped and centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant (cleared lysate) is transferred to a new tube. A small aliquot is saved as the "Input" control.

-

Immunoprecipitation: 1-2 mg of total protein from the cleared lysate is incubated with 2 µg of anti-NLRP3 antibody (or control IgG) overnight at 4°C with gentle rotation.

-

Bead Capture: 30 µL of pre-washed Protein A/G magnetic beads are added to each sample and incubated for 2 hours at 4°C.

-

Washing: The beads are captured using a magnetic stand, and the supernatant is discarded. The beads are washed four times with 1 mL of ice-cold Co-IP Lysis Buffer.

-

Elution: After the final wash, proteins are eluted from the beads by adding 40 µL of 2x Laemmli sample buffer and heating at 95°C for 10 minutes.

-

Western Blotting: The eluted samples and the input controls are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against NEK7 and NLRP3.

Conclusion

The collective evidence provides a robust and coherent model for the mechanism of action of this compound. The compound potently inhibits the secretion of IL-1β in a cellular model of NLRP3 activation. This functional outcome is underpinned by its ability to prevent the upstream assembly of the inflammasome, as evidenced by the blockade of ASC speck formation. Most directly, co-immunoprecipitation data demonstrates that this compound disrupts the crucial interaction between NLRP3 and its licensing factor, NEK7.[4] This targeted disruption of a key protein-protein interaction represents a novel and specific mechanism for inhibiting the NLRP3 inflammasome, positioning this compound as a promising therapeutic candidate for a range of inflammatory diseases.

References

- 1. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 2. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]

- 3. adipogen.com [adipogen.com]

- 4. hpc.pku.edu.cn [hpc.pku.edu.cn]

Nanangenine H: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine H is a drimane sesquiterpenoid, a class of secondary metabolites characterized by a C15 pentamethyl-trans-decalin skeleton.[1] It is a fungal metabolite isolated from the novel Australian fungus Aspergillus nanangensis.[2] This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its biological activities, the experimental protocols used for its characterization, and its proposed biosynthetic pathway. All quantitative data has been summarized into tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

This compound is characterized by the molecular formula C₂₂H₃₆O₆ and a formula weight of 396.5.[2] It presents as a white powder and has a specific rotation of [α]D24 −270 (c 0.13, MeOH).[1]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₆O₆ | [2] |

| Formula Weight | 396.5 | [2] |

| Appearance | White powder | [1] |

| Specific Rotation | [α]D24 −270 (c 0.13, MeOH) | [1] |

Biological Activity

The nanangenine family of compounds, including this compound, has been assayed for a range of biological activities, including antibacterial and cytotoxic effects.[1]

Cytotoxicity

This compound, referred to as compound 10 in the primary literature, exhibited low levels of cytotoxicity against a panel of four mammalian cell lines.[1] The half-maximal inhibitory concentration (IC50) values are presented in the table below.

| Cell Line | Abbreviation | IC50 (µM) |

| Human colorectal carcinoma | CT-26 | >40 |

| Human breast adenocarcinoma | MCF-7 | >40 |

| Human lung carcinoma | NCI-H460 | >40 |

| Human foetal foreskin fibroblast | MRC-5 | >40 |

Antibacterial Activity

The antibacterial activity of this compound was evaluated against Bacillus subtilis. It demonstrated weak activity with a reported Minimum Inhibitory Concentration (MIC) value.

| Bacterial Strain | Abbreviation | MIC (µg/mL) |

| Bacillus subtilis | B. subtilis | >32 |

Experimental Protocols

The following section details the methodologies for the key experiments cited in the literature for the characterization and bioactivity screening of this compound.

Fungal Cultivation and Metabolite Extraction

Aspergillus nanangensis was cultivated on solid rice medium. The rice cultures were extracted with EtOAc, and the resulting extract was fractionated by reversed-phase flash chromatography. Final purification of this compound was achieved by reversed-phase HPLC.

Cytotoxicity Assay

The cytotoxicity of this compound was determined using a resazurin-based microtiter plate assay. The detailed protocol is as follows:

-

Cell Seeding: Mammalian cells (CT-26, MCF-7, NCI-H460, and MRC-5) were seeded into 96-well microtiter plates at a density of 4 x 10⁴ cells/mL in a volume of 50 µL of RPMI 1640 medium supplemented with 10% foetal bovine serum. The plates were incubated for 3 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Addition: A 50 µL aliquot of medium containing this compound at twice the desired final concentration was added to each well.

-

Incubation: The plates were incubated for 68 hours at 37 °C in a 5% CO₂ atmosphere.

-

Resazurin Addition: 20 µL of a 0.02% w/v resazurin solution in sterile PBS was added to each well.

-

Final Incubation and Measurement: The plates were incubated for a further 4 hours, and the fluorescence was measured using a BMG Labtech FLUOstar Optima plate reader with excitation at 544 nm and emission at 590 nm.

-

Data Analysis: The IC50 values were calculated from the resulting dose-response curves.

Antibacterial Assay

The antibacterial activity was assessed using a broth microdilution method.

-

Inoculum Preparation: A suspension of Bacillus subtilis (ATCC 6633) was prepared in Mueller–Hinton broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: this compound was serially diluted in Mueller–Hinton broth in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension was added to each well.

-

Incubation: The plates were incubated at 37 °C for 18 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Proposed Biosynthetic Pathway

Bioinformatic analysis of the Aspergillus nanangensis genome has led to the identification of a putative biosynthetic gene cluster for the nanangenines. A proposed pathway for the biosynthesis of the drimane sesquiterpenoid core is outlined below.

Caption: Proposed biosynthetic pathway of Nanangenines.

Experimental Workflow Diagram

The general workflow for the isolation and characterization of this compound from Aspergillus nanangensis is depicted in the following diagram.

Caption: Isolation and characterization workflow for this compound.

Conclusion

This compound is a drimane sesquiterpenoid with weakly reported cytotoxic and antibacterial activities. The primary research to date has focused on its isolation, structural elucidation, and initial bioactivity screening. Further studies are warranted to explore its full pharmacological potential, including its mechanism of action and potential for derivatization to enhance its biological activities. The identification of its putative biosynthetic gene cluster opens avenues for synthetic biology approaches to produce novel analogues. This technical guide provides a foundational resource for researchers interested in pursuing further investigation into this compound and other related drimane sesquiterpenoids.

References

Methodological & Application

Nanangenine H: Comprehensive Application Notes and Protocols for Isolation and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the isolation and purification of Nanangenine H, a drimane sesquiterpenoid derived from the fungus Aspergillus nanangensis. The protocols outlined below are based on established scientific literature and are intended to guide researchers in obtaining this natural product for further investigation.[1][2]

Introduction

This compound is a member of the drimane sesquiterpenoid class of natural products, which are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] First isolated from the novel Australian fungus Aspergillus nanangensis, this compound possesses a complex chemical structure that makes it a person of interest for drug discovery and development programs.[1][2] These protocols provide a comprehensive guide for the fermentation, extraction, and chromatographic purification of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in the primary literature.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₆O₆ | [1] |

| Molecular Weight | 396.5 g/mol | [1] |

| Optical Rotation ([α]D²⁴) | -270 (c 0.13, MeOH) | [1] |

| HRMS-ESI(+) [M – H₂O + H]⁺ | Calculated: C₂₂H₃₅O₅⁺ | [1] |

Experimental Protocols

I. Fungal Fermentation and Extraction of Crude Metabolites

This protocol describes the cultivation of Aspergillus nanangensis and the subsequent extraction of the crude secondary metabolite mixture containing this compound.

Materials:

-

Aspergillus nanangensis culture

-

Potato Dextrose Agar (PDA) plates

-

Malt Extract Broth (MEB)

-

Erlenmeyer flasks

-

Incubator shaker

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Fungal Inoculation and Growth:

-

Inoculate Aspergillus nanangensis onto PDA plates and incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Prepare seed cultures by inoculating 100 mL of MEB in 250 mL Erlenmeyer flasks with mycelial plugs from the PDA plates.

-

Incubate the seed cultures at 25°C on a rotary shaker at 150 rpm for 3-4 days.

-

Use the seed cultures to inoculate larger-scale fermentation cultures in MEB. A 5% (v/v) inoculum is recommended.

-

Incubate the production cultures at 25°C and 150 rpm for 14-21 days.

-

-

Extraction of Crude Metabolites:

-

After the incubation period, separate the mycelia from the culture broth by filtration.

-

Combine the mycelia and the filtrate and extract three times with an equal volume of ethyl acetate (EtOAc).

-

Pool the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to yield the crude extract.

-

II. Isolation and Purification of this compound

This protocol details the chromatographic separation of the crude extract to isolate pure this compound.

Materials:

-

Crude extract from Protocol I

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents: n-hexane, ethyl acetate (EtOAc), methanol (MeOH), water (H₂O), acetonitrile (MeCN)

-

Thin Layer Chromatography (TLC) plates and developing reagents (e.g., vanillin-sulfuric acid)

Procedure:

-

Silica Gel Column Chromatography:

-

Pre-pack a silica gel column with n-hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

-

Collect fractions and monitor by TLC to identify fractions containing compounds with similar retention factors.

-

Combine fractions that show the presence of this compound based on TLC analysis.

-

-

Sephadex LH-20 Size-Exclusion Chromatography:

-

Further purify the enriched fractions from the silica gel column using a Sephadex LH-20 column.

-

Use a suitable solvent system, such as methanol, for elution.

-

Collect fractions and monitor by TLC. Combine fractions containing the target compound.

-

-

Preparative HPLC Purification:

-

Perform final purification using a preparative reversed-phase HPLC system equipped with a C18 column.

-

Use an isocratic or gradient elution with a mobile phase of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (NMR, MS).

-

Experimental Workflow

Caption: Workflow for this compound isolation and purification.

Putative Signaling Pathway

Drimane sesquiterpenoids have been reported to exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway.[3] While the specific activity of this compound has not been fully elucidated, the following diagram illustrates a plausible mechanism of action for this class of compounds. It is important to note that this compound was found to be inactive in several cytotoxicity and antibacterial assays up to a concentration of 100 μg/mL.[1]

Caption: Proposed anti-inflammatory signaling pathway for drimane sesquiterpenoids.

References

- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

- 3. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cultivation of Aspergillus nanangensis for Production of Nanangenines and Nanangelenin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus nanangensis, a filamentous fungus, has been identified as a producer of a unique portfolio of secondary metabolites with potential pharmaceutical applications. This document provides detailed application notes and protocols for the cultivation of A. nanangensis and the subsequent extraction, purification, and analysis of two major classes of its bioactive compounds: the nanangenines, a family of drimane sesquiterpenoids, and nanangelenin A, a novel benzazepine alkaloid. While the user's query mentioned "Nanangenine H," publicly available scientific literature to date has characterized a series of nanangenines without specific mention of a "H" variant. Therefore, this guide will focus on the broader class of nanangenines and the well-documented nanangelenin A.

These protocols are designed to serve as a comprehensive guide for researchers aiming to produce and study these promising natural products. The methodologies are based on established techniques for the cultivation of Aspergillus species and the isolation of their secondary metabolites, adapted for the specific context of A. nanangensis.

Data Presentation: Comparative Methodologies

Optimizing the production of secondary metabolites from Aspergillus nanangensis requires careful consideration of cultivation and extraction parameters. The following tables summarize key variables and methods to guide experimental design.

Table 1: Comparison of Cultivation Methods for Aspergillus nanangensis

| Parameter | Solid-State Fermentation (SSF) | Submerged Fermentation (SmF) |

| Principle | Growth on a solid substrate with limited free water. | Growth in a liquid nutrient broth. |

| Substrates | Cereal grains (e.g., jasmine rice, pearl barley), wheat bran. | Liquid media (e.g., Potato Dextrose Broth, Czapek Dox Broth). |

| Aeration | Passive diffusion through the substrate. | Mechanical agitation and sparging. |

| Advantages | Mimics natural growth conditions, can lead to higher yields of certain secondary metabolites, lower energy consumption. | Easier to scale up, better control over environmental parameters (pH, temperature, aeration), homogenous culture. |

| Disadvantages | Difficult to scale up, challenges in monitoring and controlling parameters, potential for heterogeneous growth. | Can lead to lower yields of some secondary metabolites, shear stress from agitation can affect fungal morphology and production. |

| Reported Use for A. nanangensis | Initial discovery of nanangenines and nanangelenin A was on jasmine rice[1]. | General method for Aspergillus secondary metabolite production[2][3][4]. |

Table 2: Comparison of Extraction Solvents for Fungal Secondary Metabolites

| Solvent | Polarity | Target Metabolites | Advantages | Disadvantages |

| Ethyl Acetate | Medium | Broad range of moderately polar compounds (e.g., many alkaloids, terpenoids). | Good selectivity, relatively low toxicity, easy to evaporate. | Flammable. |

| Methanol | High | Polar compounds. | Can extract a wide range of metabolites. | Can also extract a high amount of primary metabolites, requiring further purification. |

| Acetone | High | Broad range of compounds. | Miscible with water, effective for initial extraction from solid cultures. | Can extract a high amount of water, flammable. |

| Chloroform | Medium | Non-polar to moderately polar compounds. | Effective for a range of metabolites. | Toxic and a suspected carcinogen. |

Table 3: Analytical Techniques for Quantification of Nanangenines and Nanangelenin A

| Technique | Principle | Application | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection | Separation based on polarity, detection based on light absorbance. | Quantification of known compounds with chromophores. | Robust, reproducible, widely available. | Requires reference standards for quantification, may have limited sensitivity for compounds with weak UV absorbance. |

| HPLC coupled with Mass Spectrometry (HPLC-MS) | Separation by HPLC, detection and identification based on mass-to-charge ratio. | Identification and quantification of known and unknown compounds. | High sensitivity and selectivity, provides structural information. | Higher cost and complexity compared to HPLC-UV. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Structural elucidation of purified compounds. | Unambiguous structure determination. | Requires highly pure samples and is not a high-throughput quantification method. |

Experimental Protocols

The following protocols provide a starting point for the cultivation of Aspergillus nanangensis and the production of its secondary metabolites. Optimization of these protocols is recommended for maximizing yields.

Protocol 1: Solid-State Fermentation of Aspergillus nanangensis

Objective: To cultivate A. nanangensis on a solid substrate for the production of nanangenines and nanangelenin A.

Materials:

-

Aspergillus nanangensis culture

-

Solid substrate (e.g., jasmine rice, pearl barley)

-

Erlenmeyer flasks (250 mL or 500 mL)

-

Aluminum foil

-

Autoclave

-

Incubator

-

Sterile water

-

Inoculating loop or sterile swabs

Procedure:

-

Substrate Preparation:

-

Place 50 g of the chosen solid substrate (e.g., jasmine rice) into a 250 mL Erlenmeyer flask.

-

Add an equal amount of deionized water (50 mL) to the flask.

-

Allow the substrate to soak for at least 1 hour.

-

Cover the flask with aluminum foil and autoclave at 121°C for 20 minutes to sterilize.

-

-

Inoculation:

-

Aseptically inoculate the sterilized substrate with A. nanangensis spores or mycelial plugs from a fresh culture plate.

-

Use an inoculating loop to transfer spores or a sterile cork borer to transfer mycelial plugs.

-

-

Incubation:

-

Incubate the inoculated flasks at 25-28°C in the dark for 14-21 days.

-

Visually inspect the flasks periodically for fungal growth and any signs of contamination.

-

-

Harvesting:

-

After the incubation period, the entire contents of the flask (fungal biomass and substrate) are harvested for extraction.

-

Protocol 2: Submerged Fermentation of Aspergillus nanangensis

Objective: To cultivate A. nanangensis in a liquid medium.

Materials:

-

Aspergillus nanangensis culture

-

Liquid medium (e.g., Potato Dextrose Broth (PDB) or Czapek Dox Broth)

-

Erlenmeyer flasks (250 mL)

-

Shaking incubator

-

Sterile water

-

Inoculating loop or sterile swabs

Procedure:

-

Media Preparation:

-

Prepare the desired liquid medium according to the manufacturer's instructions.

-

Dispense 100 mL of the medium into each 250 mL Erlenmeyer flask.

-

Sterilize the flasks by autoclaving at 121°C for 20 minutes.

-

-

Inoculation:

-

Aseptically inoculate the sterile liquid medium with A. nanangensis spores or mycelial plugs.

-

-

Incubation:

-

Incubate the flasks in a shaking incubator at 25-28°C and 150-200 rpm for 7-14 days.

-

-

Harvesting:

-

Separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

The mycelium and the culture filtrate can be extracted separately to determine the localization of the target compounds.

-

Protocol 3: Extraction of Secondary Metabolites

Objective: To extract nanangenines and nanangelenin A from the fungal culture.

Materials:

-

Harvested fungal biomass (from SSF or SmF)

-

Extraction solvent (e.g., ethyl acetate, acetone)

-

Blender or homogenizer (for SSF)

-

Separatory funnel (for SmF)

-

Rotary evaporator

-

Beakers and flasks

Procedure for Solid-State Fermentation:

-

Soak the entire solid culture in acetone (3 volumes) and leave it to stand for 24 hours.

-

Homogenize the mixture using a blender.

-

Filter the homogenate to separate the solid residue from the acetone extract.

-

Repeat the extraction of the solid residue with acetone twice more.

-

Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain an aqueous residue.

-

Partition the aqueous residue with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate fractions and evaporate to dryness to yield the crude extract.

Procedure for Submerged Fermentation:

-

Mycelium Extraction:

-

Homogenize the harvested mycelium in acetone or methanol.

-

Filter the homogenate and evaporate the solvent to obtain the crude extract from the mycelium.

-

-

Culture Filtrate Extraction:

-

Extract the culture filtrate with an equal volume of ethyl acetate three times using a separatory funnel.

-

Combine the ethyl acetate layers and evaporate to dryness to obtain the crude extract from the filtrate.

-

Protocol 4: Purification and Quantification

Objective: To purify and quantify the target compounds from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

HPLC system with a suitable column (e.g., C18)

-

Reference standards for nanangenines and nanangelenin A (if available)

Procedure:

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting from non-polar (e.g., hexane) to polar (e.g., ethyl acetate, methanol), to separate fractions based on polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compounds.

-

Further purify the desired fractions using preparative HPLC to isolate pure compounds.

-

-

Quantification:

-

Develop an HPLC method for the quantification of the target compounds.

-

Prepare a calibration curve using reference standards of known concentrations.

-

Inject the crude extract or purified fractions into the HPLC system and determine the concentration of the target compounds by comparing their peak areas to the calibration curve.

-

If reference standards are not available, relative quantification can be performed by comparing peak areas under consistent analytical conditions.

-

Visualization of Pathways and Workflows

Biosynthetic Pathway of Nanangelenin A

The biosynthesis of nanangelenin A in Aspergillus nanangensis involves a dedicated gene cluster (nan). The pathway is initiated by the incorporation of anthranilic acid and L-kynurenine by a nonribosomal peptide synthetase (NRPS), NanA. The L-kynurenine is supplied by the action of an indoleamine-2,3-dioxygenase, NanC, on L-tryptophan. Subsequent modifications are carried out by other enzymes in the cluster.

Caption: Biosynthetic pathway of Nanangelenin A in A. nanangensis.

General Experimental Workflow

The following diagram outlines the general workflow for the cultivation of Aspergillus nanangensis, followed by the extraction, purification, and analysis of its secondary metabolites.

Caption: General workflow for production and analysis of secondary metabolites.

Signaling Pathways and Regulation

The production of secondary metabolites in Aspergillus species is tightly regulated by a complex network of signaling pathways that respond to environmental cues such as nutrient availability, pH, light, and temperature. While specific signaling pathways governing nanangenine and nanangelenin A production in A. nanangensis have not been elucidated, general regulatory mechanisms in Aspergillus provide a framework for understanding and potentially manipulating their biosynthesis.

Key global regulators in Aspergillus include:

-

VeA/VelB/LaeA Complex: This velvet complex is a master regulator of secondary metabolism and development. LaeA, a methyltransferase, is crucial for the expression of many secondary metabolite gene clusters.

-

G-protein Signaling: G-protein coupled receptors (GPCRs) sense external signals and initiate downstream signaling cascades, such as the cAMP-PKA and MAPK pathways, which in turn modulate the expression of secondary metabolism genes.

-

pH Signaling: The PacC transcription factor mediates responses to ambient pH, influencing the expression of genes involved in secondary metabolism.

Caption: General signaling pathways regulating secondary metabolism in Aspergillus.

References

- 1. Examining the Evolution of the Regulatory Circuit Controlling Secondary Metabolism and Development in the Fungal Genus Aspergillus | PLOS Genetics [journals.plos.org]

- 2. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Nanangenine H: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the spectroscopic data for Nanangenine H, a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis. The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Observed Value |

| Ion | [M + Na]⁺ |

| Mass-to-Charge Ratio (m/z) | 419.1727 |

| Molecular Formula | C₂₁H₂₈O₇ |

NMR Spectroscopic Data

The structural backbone and stereochemistry of this compound were determined using a combination of 1D and 2D NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for the structural assignment of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 4.21 | d | 3.0 |

| 2α | 1.83 | m | |

| 2β | 1.63 | m | |

| 3α | 1.54 | m | |

| 3β | 1.45 | m | |

| 5 | 1.69 | m | |

| 6 | 4.41 | d | 4.2 |

| 7α | 2.54 | dd | 18.0, 6.0 |

| 7β | 2.45 | dd | 18.0, 8.4 |

| 11 | 3.85 | s | |

| 13 | 1.01 | s | |

| 14 | 0.91 | s | |

| 15 | 0.85 | s | |

| 2' | 2.40 | q | 7.2 |

| 3' | 1.18 | t | 7.2 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 78.8 |

| 2 | 26.5 |

| 3 | 37.9 |

| 4 | 33.4 |

| 5 | 49.5 |

| 6 | 76.9 |

| 7 | 34.2 |

| 8 | 139.6 |

| 9 | 140.2 |

| 10 | 38.8 |

| 11 | 51.2 |

| 12 | 171.1 |

| 13 | 21.5 |

| 14 | 28.9 |

| 15 | 16.8 |

| 1' | 174.1 |

| 2' | 27.6 |

| 3' | 9.0 |

Experimental Protocols

Isolation of this compound

This compound was isolated from a culture of Aspergillus nanangensis. The general procedure involves:

-

Fermentation: Culturing the fungus on a suitable medium to promote the production of secondary metabolites.

-

Extraction: Extraction of the fungal culture with an organic solvent (e.g., ethyl acetate).

-